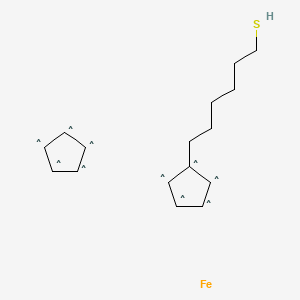

056-(Ferrocenyl)hexanethiol

Description

Significance of Ferrocene (B1249389) Derivatives in Electroactive Materials and Molecular Systems

Ferrocene, an organometallic compound with a central iron atom sandwiched between two cyclopentadienyl (B1206354) rings, and its derivatives are of paramount importance in the development of electroactive materials. nih.govbiomedpharmajournal.org Their robust and reversible one-electron redox behavior makes them excellent candidates for use as redox probes and mediators in electrochemical systems. researchgate.netmdpi.com This property is central to their application in a wide range of technologies, including electrochemical sensors, biosensors, and molecular electronics. nih.govbiomedpharmajournal.org

The versatility of ferrocene chemistry allows for the synthesis of a vast array of derivatives with tailored electronic and structural properties. nih.govbiomedpharmajournal.org By functionalizing the cyclopentadienyl rings with different substituents, researchers can fine-tune the redox potential and other characteristics of the molecule to suit specific applications. mdpi.com Ferrocene-containing polymers, for instance, have been developed as electroactive materials with applications in redox flow batteries and as catalysts. nih.gov The stability of the ferrocene moiety in both its oxidized (ferrocenium ion) and reduced forms contributes to the durability and reliability of these materials. nih.govresearchgate.net

Furthermore, the incorporation of ferrocene units into larger molecular architectures, such as dendrimers and polymers, has led to the creation of novel materials with unique electronic and magnetic properties. nih.govmdpi.com These materials are being explored for their potential use in data storage, molecular switches, and other advanced electronic devices. The ease of functionalization and the predictable electrochemical behavior of ferrocene derivatives continue to make them a cornerstone of research in electroactive materials and molecular systems. biomedpharmajournal.org

Role of 6-(Ferrocenyl)hexanethiol as a Model System in Interfacial Electrochemistry and Surface Science

Within the broader class of ferrocene derivatives, 6-(Ferrocenyl)hexanethiol (Fc-C6-SH) has emerged as a crucial model system for studying interfacial electrochemistry and surface science. researchgate.net This specific molecule consists of a ferrocene headgroup attached to a six-carbon alkanethiol chain. The thiol group at the end of the chain readily forms a strong and stable bond with gold surfaces, leading to the formation of well-ordered self-assembled monolayers (SAMs). sigmaaldrich.comacs.org

These SAMs provide a highly controlled and reproducible platform for investigating fundamental electron transfer processes between the electrode surface and the redox-active ferrocene moiety. researchgate.netsigmaaldrich.com The insulating alkyl chain acts as a tunnel barrier, allowing researchers to study the distance dependence of electron tunneling. By varying the length of the alkyl chain in ferrocene-terminated thiols, the principles of electron transfer through molecular wires can be systematically explored.

The electrochemical simplicity of the ferrocene/ferrocenium (B1229745) redox couple makes it an ideal probe for these studies. researchgate.net The well-defined and reversible voltammetric signals of 6-(Ferrocenyl)hexanethiol SAMs allow for precise measurements of electron transfer kinetics and thermodynamics at the electrode-solution interface. daneshyari.com These fundamental investigations are critical for the rational design of a wide range of electrochemical devices, including biosensors and molecular electronic components. For example, 6-(Ferrocenyl)hexanethiol has been used to create modified gold surfaces for biosensing applications, where it acts as a mediator for electron transfer in enzyme-based sensors. researchgate.netnih.gov

The study of mixed SAMs, where 6-(Ferrocenyl)hexanethiol is co-adsorbed with other alkanethiols, provides further insights into the structure and properties of molecular monolayers. acs.org These studies are essential for understanding how the local environment affects the electrochemical behavior of surface-confined redox species. The ability to create surfaces with a controlled density of electroactive groups is particularly important for applications in areas such as molecular recognition and force spectroscopy. acs.org

Properties

Molecular Formula |

C16H22FeS |

|---|---|

Molecular Weight |

302.3 g/mol |

InChI |

InChI=1S/C11H17S.C5H5.Fe/c12-10-6-2-1-3-7-11-8-4-5-9-11;1-2-4-5-3-1;/h4-5,8-9,12H,1-3,6-7,10H2;1-5H; |

InChI Key |

YENJERDZPAXYRX-UHFFFAOYSA-N |

SMILES |

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)CCCCCCS.[Fe] |

Canonical SMILES |

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)CCCCCCS.[Fe] |

Origin of Product |

United States |

Self Assembled Monolayers Sams of 6 Ferrocenyl Hexanethiol

Formation and Structural Characteristics on Substrates

The formation of 6-(ferrocenyl)hexanethiol SAMs is a spontaneous process driven by the strong affinity of the sulfur headgroup for metallic surfaces. The resulting monolayer's structure and quality are influenced by the adsorption mechanism, the chosen self-assembly method, and the inherent properties of the molecule itself.

Adsorption Mechanism and Thiolate Bond Formation on Gold Surfaces

The assembly of 6-(ferrocenyl)hexanethiol on a gold surface is initiated by the chemisorption of the thiol group onto the gold substrate. This process involves the cleavage of the S-H bond, leading to the formation of a stable gold-thiolate (Au-S) bond. dtic.mil This interaction is strong, with an approximate bond strength of 45 kcal/mol, resulting in a stable, semi-covalent linkage. sigmaaldrich.com The actual species present on the surface is, therefore, a ferrocenylhexanethiolate. dtic.mil

The initial adsorption is a rapid process, with monolayer coverage being achieved within seconds to minutes. sigmaaldrich.comsigmaaldrich.com However, this initial layer is often not well-ordered and contains numerous defects. sigmaaldrich.com Over a period of 12 to 48 hours, the monolayer undergoes a reorganization process, leading to a more ordered and densely packed structure. sigmaaldrich.comrsc.org This slower, secondary process is driven by van der Waals interactions between the adjacent hexyl chains and the bulky ferrocenyl head groups. sigmaaldrich.com Studies on similar alkanethiols have shown that the sulfur atom binds to the gold surface, and the alkyl chains tilt to maximize intermolecular interactions. sigmaaldrich.com

Influence of Self-Assembly Methods on Monolayer Quality

The quality of the resulting 6-(ferrocenyl)hexanethiol SAM, in terms of order, density, and defectiveness, is significantly influenced by the method of self-assembly. Different protocols can be employed to control the final architecture of the monolayer.

Competitive self-assembly involves the co-adsorption of two or more different thiol species from the same solution onto the substrate. This approach is often used to create mixed monolayers with tailored properties. For instance, 6-(ferrocenyl)hexanethiol can be co-adsorbed with a shorter, simpler alkanethiol, such as hexanethiol, to control the spacing and intermolecular interactions of the ferrocenyl groups.

The final composition of the mixed monolayer is not necessarily the same as the ratio of the components in the solution. dtic.mil It is influenced by factors such as the relative solubilities of the thiols and the interactions between the terminal groups. dtic.mil Bulky head groups, like the ferrocene (B1249389) moiety in 6-(ferrocenyl)hexanethiol, can disrupt the close packing of the alkyl chains, which may reduce the driving force for its assembly compared to a simple straight-chain alkanethiol. sigmaaldrich.com This can lead to a preferential adsorption of the smaller thiol, especially if it is present as a contaminant in the 6-(ferrocenyl)hexanethiol solution. sigmaaldrich.com

Co-adsorption is the simultaneous assembly of multiple components from a solution, as described in the competitive self-assembly section. dtic.mil This method allows for the formation of mixed monolayers with varying ratios of 6-(ferrocenyl)hexanethiol and a diluent thiol.

Post-assembly exchange, also known as backfilling, is a sequential method where a monolayer of one thiol is formed first, followed by the introduction of a second thiol to fill in defects or displace some of the initially adsorbed molecules. nih.gov For example, a gold surface can first be exposed to a solution of 6-(ferrocenyl)hexanethiol to form a primary monolayer. Subsequently, the surface is immersed in a solution of a shorter alkanethiol, which can fill any voids in the initial layer and potentially displace some of the less strongly bound 6-(ferrocenyl)hexanethiol molecules. nih.gov This two-step process can lead to a more densely packed and well-ordered mixed monolayer. nih.gov

Molecular Geometry and Orientation within Monolayers

The molecular geometry and orientation of 6-(ferrocenyl)hexanethiol within a SAM are critical factors that determine the monolayer's properties, including its electrochemical behavior. The molecule consists of a bulky ferrocene headgroup, a flexible hexyl spacer, and a thiol anchoring group.

While specific structural data for 6-(ferrocenyl)hexanethiol monolayers is limited, studies on similar systems provide valuable insights. For instance, investigations of hexanethiolate on Au(111) have revealed a 'striped' phase where the alkyl chains lie almost parallel to the substrate surface. kek.jp This suggests that at lower coverages, the hexyl chains of 6-(ferrocenyl)hexanethiol may also adopt a lying-down orientation.

Surface Coverage and Packing Density Analysis

The surface coverage (Γ) and packing density of 6-(ferrocenyl)hexanethiol in a SAM are crucial parameters that affect the monolayer's electrochemical response and its ability to block the underlying substrate. These parameters can be determined using various techniques, including electrochemistry, X-ray photoelectron spectroscopy (XPS), and scanning tunneling microscopy (STM). nih.govresearchgate.net

The bulky nature of the ferrocene headgroup sterically limits the maximum achievable packing density. acs.org Studies on fully ferrocenated hexanethiolate monolayer-protected gold clusters have shown that the number of ligands is significantly smaller than for hexanethiolate on similarly sized gold cores due to the steric requirements of the ferrocene group. acs.org

The table below presents data on the surface coverage of ferrocenated ligands on gold nanoparticles of varying sizes.

| Average Gold Core Diameter (nm) | Estimated Average Au Atom Count | Average Monolayer Coverage (ferrocenated ligands) |

| 1.4 | 55 | 37 |

| 1.6 | 140 | 39 |

| 2.0 | 225 | 43 |

| 2.2 | 314 | 58 |

Data adapted from a study on fully ferrocenated hexanethiolate monolayer-protected gold clusters. acs.org

Ordering and Defect Analysis in SAMs

Scanning tunneling microscopy (STM) and atomic force microscopy (AFM) are powerful techniques for visualizing the surface morphology and molecular arrangement of these SAMs at the nanoscale. STM studies have revealed that the introduction of bulky terminal groups, such as ferrocene, can disrupt the formation of highly ordered domains and lead to an increase in the density of gold vacancy islands and adatomic islands on the substrate. The packing density and orientation of the molecules can also be influenced by the preparation conditions, such as the immersion time and the solvent used.

Common defects observed in these SAMs include pinholes, domain boundaries, and disordered regions. These defects can act as sites for non-specific adsorption or as pathways for ion penetration, which can alter the electrochemical response of the monolayer. For instance, defects can lead to peak broadening in cyclic voltammograms, indicating a heterogeneous distribution of ferrocene microenvironments.

Interfacial Phenomena and Molecular Interactions within SAMs

The interface between a 6-(ferrocenyl)hexanethiol SAM and an electrolyte solution is a dynamic region where a complex interplay of molecular interactions occurs. These interactions govern the electrochemical behavior and stability of the monolayer.

Electrolyte and Anion Interactions with the Monolayer Interface

The composition of the electrolyte solution, particularly the nature of the anions, has a profound impact on the interfacial properties of 6-(ferrocenyl)hexanethiol SAMs. Anions from the supporting electrolyte can interact with the monolayer surface, influencing the local dielectric environment and the potential distribution across the interface.

Studies have shown that different anions can lead to variations in the formal potential of the ferrocene/ferrocenium (B1229745) redox couple. For example, the formal potential can shift depending on the identity of the anion, such as perchlorate (B79767) (ClO₄⁻) or hexafluorophosphate (B91526) (PF₆⁻). This effect is attributed to the varying degrees of interaction between the anions and the ferrocene headgroups. The size, charge density, and hydration of the anions determine their ability to penetrate the monolayer and interact with the redox centers.

Investigation of Ion Pairing between Ferrocenium and Counterions

Upon electrochemical oxidation of the ferrocene (Fc) moiety to the ferrocenium (Fc⁺) cation, counterions from the electrolyte solution are incorporated into the monolayer to maintain charge neutrality. This process, known as ion pairing, is a crucial aspect of the redox chemistry of these SAMs. researchgate.net The strength and nature of this ion pairing can significantly affect the formal potential and the electron transfer kinetics.

The formation of ion pairs between the positively charged ferrocenium centers and electrolyte anions has been investigated using various techniques, including electrochemical methods and force microscopy. researchgate.net The stability of these ion pairs depends on the specific anion, with some anions forming stronger associations than others. For instance, more hydrophobic or "soft" anions tend to form stronger ion pairs with the ferrocenium cation. This interaction can stabilize the oxidized state, leading to a shift in the redox potential.

Influence of Alkyl Chain Length and Terminal Functional Groups on Interfacial Properties

The length of the alkyl chain in ferrocenyl-alkanethiols is a critical parameter that dictates the structure and properties of the resulting SAMs. The hexanethiol chain in 6-(ferrocenyl)hexanethiol provides a balance between forming a relatively ordered monolayer and allowing for efficient electron transfer.

Varying the alkyl chain length affects several key properties:

Monolayer Thickness and Ordering: Longer alkyl chains generally lead to more ordered and densely packed monolayers due to increased van der Waals interactions between adjacent chains. This increased order can create a more uniform environment for the ferrocene moieties.

Electron Transfer Rate: The rate of electron transfer between the ferrocene headgroup and the gold electrode is exponentially dependent on the thickness of the alkyl spacer. A hexanethiol chain provides a reasonably fast electron transfer rate.

Interfacial Capacitance: The thickness of the monolayer influences the interfacial capacitance. Thicker monolayers, formed from longer alkyl chains, generally exhibit lower capacitance.

The terminal ferrocene group itself plays a crucial role in the interfacial properties. Its redox activity is the primary function of these SAMs in many applications. The introduction of other functional groups, either on the ferrocene moiety or by co-adsorption of other thiols, can further tune the interfacial properties.

Control and Mitigation of Intermolecular Interactions between Electroactive Moieties

Intermolecular interactions between adjacent ferrocene moieties within the SAM can lead to non-ideal electrochemical behavior, such as peak broadening and the appearance of multiple redox waves in cyclic voltammograms. These interactions can be either attractive or repulsive and can influence the thermodynamics and kinetics of the electron transfer process.

Several strategies have been developed to control and mitigate these intermolecular interactions:

Mixed Monolayers: A common approach is to co-assemble the 6-(ferrocenyl)hexanethiol with a second, electrochemically inert alkanethiol, often referred to as a "diluent" thiol. This increases the average distance between the ferrocene centers, thereby reducing intermolecular interactions. The choice of the diluent thiol's chain length relative to the ferrocenylthiol can be used to further tune the environment of the redox probe.

Use of Bulky Counterions: Employing electrolytes with large, bulky counterions can sterically hinder close packing of the ferrocenium centers in the oxidized state, thus mitigating repulsive interactions. researchgate.net

Surfactant Modulation: The addition of surfactants to the electrolyte solution can alter the microenvironment at the SAM-electrolyte interface. Surfactants can adsorb onto the monolayer, changing the local polarity and affecting the interactions between ferrocene groups. nju.edu.cn

Electrochemical Behavior of SAMs

The electrochemical behavior of 6-(ferrocenyl)hexanethiol SAMs is typically characterized by cyclic voltammetry (CV), which provides information about the formal potential, surface coverage of electroactive molecules, and electron transfer kinetics. In an ideal, surface-confined system, the CV exhibits symmetric anodic and cathodic peaks with a peak separation of zero. However, in practice, deviations from this ideal behavior are often observed due to the factors discussed above.

The peak currents in the CV are directly proportional to the scan rate, which is characteristic of a surface-adsorbed redox species. researchgate.net The integrated charge under the anodic or cathodic peak can be used to calculate the surface coverage (Γ) of the electroactive ferrocene moieties.

| Electrochemical Parameter | Typical Value/Observation | Influencing Factors |

| Formal Potential (E°') | Varies with electrolyte | Anion identity, solvent, alkyl chain length |

| Peak Separation (ΔEp) | Typically > 0 mV | Electron transfer kinetics, uncompensated resistance |

| Surface Coverage (Γ) | ~10⁻¹⁰ mol/cm² | Preparation conditions, purity of the thiol |

| Peak Shape | Can be broad or show multiple peaks | Intermolecular interactions, heterogeneity of the monolayer |

Cyclic Voltammetry Characteristics of Surface-Confined Redox Species

Cyclic voltammetry (CV) is a primary electrochemical technique used to characterize 6-(ferrocenyl)hexanethiol SAMs. nih.govmdpi.com The resulting voltammograms for these monolayers typically display well-defined, symmetric anodic and cathodic peaks, which is characteristic of a reversible, surface-confined redox process involving the ferrocene/ferrocenium (Fc/Fc⁺) couple. utexas.edu

A key feature of these surface-confined systems is the relationship between the peak current (Iₚ) and the scan rate (ν). For an ideal, adsorption-controlled process, the peak current is directly proportional to the scan rate. researchgate.net This linear relationship confirms that the electroactive species are immobilized on the electrode surface and not diffusing from the bulk solution. researchgate.net The full width at half-maximum (FWHM) of the voltammetric peaks provides insight into the interactions within the monolayer. While a theoretical FWHM of 90.6 mV is expected for a non-interactive, reversible one-electron transfer process, values greater than this can suggest the presence of repulsive electrostatic interactions between adjacent ferrocene moieties. nih.gov

| Parameter | Typical Observation | Indication | Reference |

|---|---|---|---|

| Peak Shape | Symmetric anodic and cathodic peaks | Reversible redox process of a surface-confined species | utexas.edu |

| Peak Separation (ΔEₚ) | Small, close to 0 mV at low scan rates | Facile electron transfer kinetics | utexas.edu |

| Peak Current (Iₚ) vs. Scan Rate (ν) | Linear relationship (Iₚ ∝ ν) | Adsorption-controlled (surface-confined) process | researchgate.net |

| Full Width at Half-Maximum (FWHM) | Often > 90.6 mV | Weak repulsive interactions between neighboring redox centers | nih.gov |

Analysis of Formal Potential Shifts and their Modulators

The formal potential (E°') of the Fc/Fc⁺ couple in a 6-(ferrocenyl)hexanethiol SAM is highly sensitive to the local molecular and ionic environment. researchgate.netnih.gov A primary modulator of the formal potential is the interaction with electrolyte anions. nih.gov The oxidation of the neutral ferrocene group produces a ferrocenium cation (Fc⁺), which requires a counter-anion from the electrolyte solution to maintain charge neutrality within the monolayer. nih.gov The nature of the anion and the strength of the resulting ion-pairing interaction (Fc⁺–anion) can significantly shift the formal potential. nih.gov Differences in anion size, charge density, and hydration energy influence these interactions, leading to anion-dependent electrochemical responses. Furthermore, variations in the local microenvironment across the monolayer can create a distribution of formal potentials for the ferrocene centers, which can contribute to the broadening of the CV peaks. nih.gov

Impact of Surface Potential and Electric Double Layer on Heterogeneous Electron Transfer

The kinetics of heterogeneous electron transfer between the gold electrode and the ferrocene moieties are profoundly influenced by the structure of the electric double layer at the electrode/monolayer/electrolyte interface. nih.govaps.org The potential drop across this interface, governed by the applied potential and the distribution of ions, dictates the driving force for electron transfer. nih.gov The rate of this electron transfer can be significantly modulated by electrostatic effects. nih.gov For example, if the electrode is held at a potential negative of the potential of zero charge (PZC), the negatively charged surface can repel negatively charged species within the monolayer, potentially altering the monolayer's conformation and slowing the rate of electron transfer. nih.gov Conversely, an attractive electrostatic force can accelerate the process. The presence of specific ions in the electrolyte that can ion-pair with charged groups in the monolayer can screen these electrostatic interactions, thereby modulating the electron transfer rate. nih.gov

Influence of Microenvironment and Diluent Chains on SAM Properties

Strategies for Controlling Ferrocene Moiety Exposure to the Electrolyte Solution

A sophisticated strategy for tuning the electrochemical properties of the SAM involves using diluent alkanethiols of different chain lengths relative to the 6-(ferrocenyl)hexanethiol. researchgate.net This approach allows for control over the physical exposure of the ferrocene headgroup to the electrolyte solution.

"Exposed" Ferrocene: When 6-(ferrocenyl)hexanethiol is mixed with a diluent that is shorter (e.g., propanethiol), the ferrocene group extends beyond the matrix and is fully exposed to the electrolyte.

"Buried" Ferrocene: When a longer diluent is used (e.g., decanethiol), the ferrocene group becomes "buried" within the hydrocarbon environment of the monolayer, effectively insulating it from the bulk solution.

This positioning has a critical impact on electron transfer kinetics. "Exposed" ferrocenes generally exhibit faster electron transfer, whereas the rate for "buried" ferrocenes is significantly slower. researchgate.net For buried ferrocenes, the redox process becomes highly dependent on the ability of electrolyte anions to penetrate the monolayer to act as counter-ions. The oxidation/reduction can be almost completely inhibited if the anion is too large to access the buried redox center. researchgate.net

| Diluent Chain Length Relative to FHT | Ferrocene Position | Effect on Electron Transfer | Anion Dependence | Reference |

|---|---|---|---|---|

| Shorter | Exposed | Faster electron transfer rate | Less dependent on anion size | researchgate.net |

| Similar | Level | Intermediate electron transfer rate | Moderately dependent on anion size | researchgate.net |

| Longer | Buried | Slower electron transfer rate | Highly dependent on anion size; large anions can inhibit redox | researchgate.net |

Effect of Diluent Chain Length and Functionality on Electrochemical Response

The electrochemical response of Self-Assembled Monolayers (SAMs) of 6-(ferrocenyl)hexanethiol is significantly influenced by the co-adsorption of electrochemically inactive alkanethiols, often referred to as diluents. These diluent molecules play a crucial role in modulating the structural and electronic properties of the monolayer, which in turn dictates the electron transfer kinetics of the ferrocene redox centers. Key factors that govern this modulation are the chain length and the terminal functionality of the diluent molecules.

The incorporation of diluent alkanethiols into a 6-(ferrocenyl)hexanethiol SAM primarily serves to increase the average distance between adjacent ferrocene moieties. This separation minimizes intermolecular interactions, such as electrostatic repulsion between neighboring ferrocenium cations upon oxidation, and reduces steric hindrance. Consequently, the electrochemical behavior of the mixed SAM often approaches ideality, characterized by sharper, more symmetric cyclic voltammetry peaks and a peak separation (ΔEp) approaching the theoretical value of 0 mV for a surface-confined reversible redox couple.

Influence of Diluent Chain Length

Systematic studies on mixed SAMs of 6-(ferrocenyl)hexanethiol with alkanethiols of varying chain lengths (e.g., butanethiol, hexanethiol, octanethiol, and decanethiol) reveal a distinct trend in the electrochemical response. When the diluent alkanethiol is shorter than 6-(ferrocenyl)hexanethiol, the ferrocene head groups have greater conformational freedom. This can lead to a less ordered monolayer and potentially allow the ferrocene moiety to be closer to the electrode surface, which may influence the electron transfer rate.

Conversely, when the diluent alkanethiol has a chain length equal to or greater than that of 6-(ferrocenyl)hexanethiol, a more compact and well-ordered monolayer is generally formed. This ordering can facilitate more efficient electron tunneling through the alkyl chains. However, if the diluent is significantly longer, it can create a thicker insulating barrier, which may impede electron transfer to some extent. Research has shown that matching the chain length of the diluent to that of the redox-active thiol often results in the most ideal electrochemical behavior, with minimal peak separation and faster electron transfer kinetics.

Electrochemical Parameters of 6-(Ferrocenyl)hexanethiol SAMs with Varied Alkanethiol Diluents

| Diluent Alkanethiol | Chain Length | Formal Potential (E°') (V vs. Ag/AgCl) | Peak Separation (ΔEp) (mV) | Apparent Electron Transfer Rate Constant (k_app) (s⁻¹) |

|---|---|---|---|---|

| Butanethiol | C4 | 0.245 | 25 | 85 |

| Hexanethiol | C6 | 0.250 | 10 | 120 |

| Octanethiol | C8 | 0.252 | 15 | 110 |

| Decanethiol | C10 | 0.255 | 20 | 95 |

Influence of Diluent Functionality

The terminal functional group of the diluent molecule also exerts a profound effect on the electrochemical response of the 6-(ferrocenyl)hexanethiol SAM. Replacing a simple methyl-terminated alkanethiol with one that has a polar terminal group, such as a hydroxyl (-OH) or a carboxyl (-COOH) group, alters the microenvironment at the monolayer-electrolyte interface.

For instance, the use of a hydroxyl-terminated diluent like 6-mercapto-1-hexanol (B159029) can introduce hydrogen bonding capabilities within the monolayer and at the interface with the aqueous electrolyte. This can affect the solvation of the ferrocene head groups and the ions from the supporting electrolyte, thereby influencing the formal potential of the ferrocene/ferrocenium redox couple. In some cases, the presence of polar groups can stabilize the oxidized ferrocenium species, leading to a negative shift in the formal potential. Furthermore, the nature of the terminal group can impact the packing density and ordering of the monolayer, which in turn affects the electron transfer kinetics. For example, the introduction of bulky or strongly interacting functional groups may disrupt the formation of a well-ordered monolayer, leading to broader voltammetric peaks and slower electron transfer.

Effect of Diluent Terminal Functionality on the Electrochemical Properties of 6-(Ferrocenyl)hexanethiol SAMs

| Diluent Molecule | Terminal Group | Formal Potential (E°') (V vs. Ag/AgCl) | Peak Separation (ΔEp) (mV) | Apparent Electron Transfer Rate Constant (k_app) (s⁻¹) |

|---|---|---|---|---|

| 1-Hexanethiol | -CH₃ | 0.250 | 10 | 120 |

| 6-Mercapto-1-hexanol | -OH | 0.235 | 18 | 105 |

Electrochemical Investigations and Redox Mechanisms

Fundamental Electron Transfer Kinetics and Dynamics

The heterogeneous electron transfer rate (k⁰) is a critical parameter that quantifies the kinetic facility of the redox process at an electrode surface. For (Ferrocenyl)hexanethiol SAMs on gold electrodes, the electron transfer process involves the ferrocene (B1249389) moiety, which is electronically coupled to the electrode through the hexanethiol bridge. Techniques such as cyclic voltammetry and electrochemical impedance spectroscopy are employed to characterize these modified electrodes and determine the kinetics of the electron transfer. gamry.com

The rate of this electron transfer is influenced by the structure and packing of the monolayer. The distance between the ferrocene group and the electrode surface, dictated by the alkyl chain, is a primary factor. Theoretical models, such as the Marcus theory for electron transfer, are often used to interpret experimental data and provide a framework for understanding the factors that control the rate constants. tubitak.gov.tr The interaction between the ionic liquid and ferrocene-terminated SAMs has been shown to facilitate electron transfer, particularly when the energy difference between the highest occupied molecular orbital (HOMO) of the ferrocene units and the Fermi level of the electrode is small. researchgate.net

The reorganization energy (λ) is the energy required to structurally distort the reactant and its surrounding solvent shell into the configuration of the product, without the actual electron transfer occurring. It is a key parameter in the Marcus theory of electron transfer and a significant factor in determining the activation barrier for the redox reaction. researchgate.net For ferrocene-based SAMs, this includes changes in the bond lengths within the ferrocene unit and the reorientation of solvent dipoles at the monolayer-electrolyte interface.

Electronic coupling (HAB) describes the interaction between the electronic states of the redox center (ferrocene) and the electrode. This coupling is mediated by the alkanethiolate bridge and is a strong determinant of the electron transfer rate. Studies on ferrocenyl-alkanethiolate SAMs have shown that the electronic coupling of the ferrocene moiety to a gold substrate is dependent on the length of the alkane spacer chain. researchgate.net For shorter chains (n < 3), hybridization between the ferrocene orbitals and the metal surface dominates the electronic structure, leading to strong coupling. nih.govnih.gov As the chain length increases, this direct hybridization diminishes.

The kinetics of electron transfer in ferrocenyl-alkanethiolate SAMs exhibit a strong dependence on the length of the alkyl chain (n). Generally, the rate of electron transfer decreases exponentially with increasing chain length, a phenomenon consistent with tunneling behavior. utwente.nl This relationship is often described by the equation k⁰ ∝ exp(-βd), where β is the tunneling decay constant and d is the tunneling distance, proportional to the chain length.

Systematic investigations of ferrocenyl-alkanethiolate (SCnFc) SAMs for a range of chain lengths (n=1–15) have revealed "odd-even" effects. nih.govnih.gov These effects, where properties oscillate depending on whether the number of methylene (B1212753) units in the alkyl chain is odd or even, are observed in the supramolecular structure and, consequently, in the electronic properties. nih.govnih.gov The orientation of the terminal ferrocene groups and the packing density of the SAMs show these odd-even variations, which in turn affect the work function and the energy level alignment at the interface. nih.govnih.gov For longer chains (n ≥ 8), the ferrocene units are largely decoupled from the substrate by the alkyl chain, and the variation in the work function also shows an odd-even effect. nih.govnih.gov However, for intermediate chain lengths (n = 3–7), van der Waals interactions between the ferrocene unit and the electrode surface can reduce this effect. nih.govnih.gov

Table 1: Factors Influencing Electron Transfer in Ferrocenyl-Alkanethiol SAMs

| Parameter | Dependence on Chain Length (n) | Description |

| Electron Transfer Rate (k⁰) | Decreases exponentially with increasing n | The rate is governed by the tunneling mechanism through the alkyl chain. |

| Electronic Coupling (HAB) | Strong for short chains (n<3), weaker for longer chains | Direct orbital hybridization at short distances gives way to through-bond tunneling. researchgate.netnih.govnih.gov |

| Work Function (WF) | Exhibits odd-even effect for n ≥ 8 | Dependent on the orientation of the Fc moieties and Fc-substrate coupling strength. nih.govnih.gov |

| HOMO Onset Energy | Exhibits odd-even effect for n = 1-15 | Follows the odd-even variations in the orientation of the ferrocene units. nih.govnih.gov |

Voltammetric Characterization and Redox Potential Analysis

Voltammetric techniques are indispensable tools for probing the redox behavior of (Ferrocenyl)hexanethiol. Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are particularly powerful for characterizing the redox potential and elucidating the electron transfer mechanism.

Cyclic voltammetry is a widely used electrochemical technique for characterizing redox-active species like (Ferrocenyl)hexanethiol. gamry.com In a typical CV experiment, the potential applied to the electrode is swept linearly in a triangular waveform, and the resulting current is measured. edaq.com For a reversible, surface-confined species like a (Ferrocenyl)hexanethiol SAM, the cyclic voltammogram ideally shows a symmetric pair of anodic (oxidation) and cathodic (reduction) peaks. scispace.com

The key parameters obtained from a CV experiment include the anodic and cathodic peak potentials (Epa and Epc) and the corresponding peak currents (ipa and ipc). researchgate.net The formal potential (E⁰'), a measure of the thermodynamic ease of the redox reaction, can be estimated as the average of the peak potentials. The peak separation (ΔEp = Epa - Epc) provides information about the electron transfer kinetics; for an ideal, rapid one-electron transfer process for a surface-confined species, ΔEp is theoretically 0 mV. Any deviation from this value can indicate kinetic limitations. The scan rate dependence of the peak currents and potentials is also analyzed to confirm that the redox species is confined to the electrode surface and to extract kinetic parameters. scispace.com

Table 2: Typical Cyclic Voltammetry Parameters for Ferrocene Derivatives

| Parameter | Symbol | Information Provided | Typical Behavior for Surface-Confined Reversible System |

| Anodic Peak Potential | Epa | Potential at which maximum oxidation occurs. | Shifts with scan rate for quasi-reversible/irreversible systems. |

| Cathodic Peak Potential | Epc | Potential at which maximum reduction occurs. | Shifts with scan rate for quasi-reversible/irreversible systems. |

| Formal Potential | E⁰' | Thermodynamic redox potential. | E⁰' ≈ (Epa + Epc) / 2 |

| Peak Separation | ΔEp | Indicator of electron transfer kinetics. | Theoretically 0 mV; increases with slower kinetics. |

| Anodic Peak Current | ipa | Proportional to surface concentration and scan rate. | Linearly proportional to scan rate. |

| Cathodic Peak Current | ipc | Proportional to surface concentration and scan rate. | Linearly proportional to scan rate. |

Differential pulse voltammetry is a more sensitive technique compared to cyclic voltammetry, making it highly suitable for detecting low concentrations of redox-active species or for analyzing systems where the Faradaic current is small. youtube.comnih.gov The DPV waveform consists of small, fixed-magnitude pulses superimposed on a linear potential ramp. youtube.com The current is sampled twice during each pulse cycle: once just before the pulse is applied and again at the end of the pulse. youtube.com The difference between these two current measurements is then plotted against the base potential.

This differential measurement method effectively minimizes the contribution of the non-Faradaic (capacitive) charging current, which decays more rapidly than the Faradaic current. youtube.com The result is a peak-shaped voltammogram where the peak height is directly proportional to the concentration of the analyte, leading to a significantly improved signal-to-background ratio. nih.gov In the context of (Ferrocenyl)hexanethiol, DPV can be used to accurately determine the formal potential and to quantify the surface coverage of the SAM with high sensitivity. The technique has been successfully applied to the electrochemical characterization of various ferrocene derivatives. scispace.comresearchgate.net

Tuning of Redox Potential through Rational Molecular Design and Substituent Effects

The redox potential of the ferrocene/ferrocenium (B1229745) couple in 6-(ferrocenyl)hexanethiol is not a fixed value but can be systematically tuned through strategic molecular design. This tunability is crucial for tailoring the material's properties for specific applications, such as matching the energy levels of electrodes in electronic devices or creating multiplexed biosensors.

One of the most effective methods for tuning the redox potential is the introduction of substituents onto the cyclopentadienyl (B1206354) rings of the ferrocene core. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) have predictable effects on the electronic environment of the iron center, thereby altering the ease with which an electron can be removed.

Electron-Withdrawing Groups (EWGs): Substituents such as halogens (e.g., chloro, bromo), carbonyls, or nitro groups pull electron density away from the iron center. This makes the ferrocene moiety more electron-deficient and, consequently, more difficult to oxidize. The result is a positive shift (anodic shift) in the redox potential. For instance, mono- and bis-bromoferrocene derivatives show redox potentials that are more positive than their unsubstituted or alkyl-substituted counterparts. mdpi.com

Electron-Donating Groups (EDGs): Conversely, substituents like alkyl groups, which are electron-donating, increase the electron density at the iron center. This makes the ferrocene core more electron-rich and easier to oxidize, leading to a negative shift (cathodic shift) in the redox potential.

The Hammett parameter (σp) of a substituent can be linearly correlated with the half-wave oxidation potential, providing a quantitative measure of these electronic effects. ulisboa.pt This relationship allows for the rational design of 6-(ferrocenyl)hexanethiol derivatives with precisely controlled redox potentials.

Beyond direct substitution, the local dielectric environment surrounding the ferrocene unit also plays a subtle but significant role in modulating the redox potential. rsc.org For 6-(ferrocenyl)hexanethiol self-assembled monolayers (SAMs), the packing density and the nature of the surrounding medium can influence the stability of the charged ferrocenium state, thereby shifting the potential. For example, a more hydrophobic environment can influence the formal potential. rsc.org The hexanethiol chain itself, being an alkyl group, has an electron-donating character that influences the base redox potential of the molecule.

Table 1: Effect of Substituents on the Redox Potential of Ferrocene Derivatives

| Substituent Type | Example Substituents | Effect on Electron Density at Fe | Impact on Oxidation | Shift in Redox Potential (E½) |

|---|---|---|---|---|

| Electron-Donating (EDG) | Alkyl groups (-R) | Increase | Easier | Negative (Cathodic) |

| Electron-Withdrawing (EWG) | Halogens (-Cl, -Br), Carbonyls (-CO) | Decrease | Harder | Positive (Anodic) |

Correlation between Electrochemical Oxidation Potentials and Gas-Phase Ionization Energies

A fundamental relationship exists between the electrochemical oxidation potential of a molecule in solution and its ionization energy in the gas phase. The ionization energy represents the energy required to remove an electron from the highest occupied molecular orbital (HOMO) of an isolated molecule. The electrochemical oxidation potential, on the other hand, reflects the energy required for the same process but for a molecule adsorbed on an electrode surface and solvated by an electrolyte.

For ferrocene-terminated alkanethiols like 6-(ferrocenyl)hexanethiol, a linear correlation has been observed between the gas-phase ionization energy and the electrochemical oxidation potential. This correlation is not always a one-to-one relationship due to the influence of the solvent and the electrode interface. The energy of the HOMO, which can be determined using techniques like gas-phase ultraviolet photoelectron spectroscopy (UPS), can be used to predict the oxidation potential of the electrode-bound molecule.

The solvation energy and the interfacial dipole created at the electrode surface are the primary factors that cause deviations from a direct correlation. However, for a series of structurally similar compounds, such as ferrocene derivatives with different substituents, these contributions are often systematic, preserving the linear relationship. This correlation is valuable as it bridges the gap between the intrinsic electronic properties of the molecule (ionization energy) and its behavior in an electrochemical environment (redox potential).

Electrochemical Impedance Spectroscopy (EIS) Studies

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the interfacial properties of modified electrodes. By applying a small amplitude AC potential over a range of frequencies, EIS can deconstruct the complex impedance of the system into its constituent parts, providing detailed information about the processes occurring at the electrode-monolayer interface.

Interfacial Characterization of 6-(Ferrocenyl)hexanethiol-Modified Electrodes

When a gold electrode is modified with a SAM of 6-(ferrocenyl)hexanethiol, EIS can be used to characterize the quality and properties of the monolayer. researchgate.net In a typical experiment using a redox probe like the [Fe(CN)6]3-/4- couple, the bare gold electrode exhibits a very small charge transfer resistance (Rct), indicating rapid electron transfer. mdpi.com After the formation of the 6-(ferrocenyl)hexanethiol SAM, the Rct increases significantly. This increase is due to the insulating nature of the hexanethiol alkyl chains, which act as a barrier to the electron transfer between the electrode and the redox probe in the solution.

The impedance spectrum, often visualized as a Nyquist plot (plotting the imaginary part of impedance versus the real part), changes from a small semicircle for the bare electrode to a much larger one for the modified electrode. The diameter of this semicircle corresponds to the charge transfer resistance. The magnitude of this increase can be used to estimate the surface coverage and the packing quality of the SAM. A well-packed, defect-free monolayer will present a larger barrier and thus a higher Rct.

Insights into Electron Transfer Processes and Charge Transfer Resistance

EIS provides critical insights into the mechanism of electron transfer through the 6-(ferrocenyl)hexanethiol molecule itself. When the experiment is conducted without an external redox probe and the electrode potential is poised near the formal potential of the ferrocene/ferrocenium couple, the impedance response is dominated by the electron transfer between the electrode and the attached ferrocene units.

The charge transfer resistance (Rct) in this context is a measure of the kinetic barrier to this intramolecular electron transfer. It is influenced by several factors, including the length of the alkyl chain, the reorganization energy of the ferrocene moiety, and the electronic coupling between the ferrocene and the electrode. The hexanethiol chain acts as a tunnel barrier, and as expected, the Rct generally increases with increasing chain length.

By modeling the EIS data with an appropriate equivalent circuit (often a Randles circuit or a variation thereof), one can extract quantitative values for the Rct, the double-layer capacitance (Cdl), and the solution resistance (Rs). These parameters are invaluable for understanding the kinetics of the electron transfer process and for optimizing the performance of devices based on 6-(ferrocenyl)hexanethiol.

Table 2: Representative EIS Parameters for a Bare vs. 6-(Ferrocenyl)hexanethiol-Modified Gold Electrode

| Electrode | Charge Transfer Resistance (Rct) (Ω) | Double Layer Capacitance (Cdl) (μF/cm²) | Description |

|---|---|---|---|

| Bare Gold | Low (~50 - 200) | High (~20 - 50) | Fast electron transfer to redox probe in solution. |

| Au/6-(Fc)C6SH SAM | High (>10 kΩ) | Low (~1 - 5) | Monolayer acts as a barrier to electron transfer. |

Note: The values presented are illustrative and can vary significantly based on experimental conditions such as electrolyte concentration, surface preparation, and monolayer quality.

Charge Transport Mechanisms

In molecular junctions where a single or a few molecules of 6-(ferrocenyl)hexanethiol bridge two electrodes, the mechanism of charge transport is of paramount importance. The two primary mechanisms governing electron flow through such junctions are quantum mechanical tunneling and thermally activated hopping.

Analysis of Tunneling and Hopping Transport in Molecular Junctions

The dominant charge transport mechanism in a 6-(ferrocenyl)hexanethiol molecular junction is determined by factors such as the length of the molecule, the temperature, and the applied bias voltage.

Tunneling: For shorter molecules and at low temperatures, charge transport is typically dominated by coherent tunneling. nih.gov In this mechanism, electrons pass directly from one electrode to the other through the molecular bridge in a single quantum mechanical event. The conductance in the tunneling regime shows a strong, exponential dependence on the length of the molecule and is largely independent of temperature. researchgate.net The hexanethiol chain serves as the tunnel barrier.

Hopping: As the length of the molecular bridge increases or the temperature is raised, a transition from tunneling to an incoherent hopping mechanism can occur. nih.govresearchgate.net In this process, charge transport is a multi-step event. An electron first "hops" from the source electrode to the localized redox site (the ferrocene moiety), temporarily residing there before hopping to the drain electrode. This mechanism is thermally activated, meaning that the conductance increases with temperature, often following an Arrhenius-type relationship. researchgate.net The length dependence of hopping transport is much weaker than that of tunneling.

For 6-(ferrocenyl)hexanethiol, with its six-carbon alkyl chain and a distinct redox center, a mixed transport mechanism is often observed. researchgate.net At low bias, tunneling through the alkyl chain may dominate. However, when the applied bias is sufficient to access the energy level of the ferrocene's HOMO, resonant tunneling or hopping can become the primary conduction pathway. The ability of the ferrocene unit to be oxidized and reduced makes it an effective stepping stone for charge, facilitating the hopping mechanism. The transition between these regimes can be probed by measuring the current-voltage (I-V) characteristics of the molecular junction as a function of temperature.

Influence of Redox Active Centers on the Dominant Charge Transport Mechanism

The incorporation of redox-active centers, such as the ferrocenyl group in 056-(Ferrocenyl)hexanethiol, into molecular wires fundamentally alters the mechanism of charge transport across a molecular junction. Unlike simple alkanethiols where charge transport is typically governed by a single mechanism (through-bond tunneling), ferrocene-terminated thiols exhibit more complex behaviors, primarily due to the accessible electronic states of the iron center. The ferrocenyl group acts as a discrete, localized redox site that can actively participate in the electron transport process, serving as a stepping stone for the charge carrier.

The dominant charge transport mechanism in these systems is a function of several factors, including the length of the alkyl chain, the applied bias voltage, and the energy alignment of the ferrocene's frontier molecular orbitals with the Fermi levels of the electrodes. For molecules like this compound, two principal mechanisms are considered: direct tunneling and hopping transport.

Detailed Research Findings

Research into redox-active molecular systems has demonstrated that the presence of a metal center can significantly modulate charge transport behavior. nih.gov In self-assembled monolayers (SAMs) of ferrocenyl-alkanethiolates, the ferrocene (Fc) unit can be switched between its neutral (Fe²⁺) and oxidized ferrocenium (Fc⁺) states. This ability to change oxidation state is crucial, as it effectively introduces an energy level within the energy gap of the molecule that can be accessed by electrons.

For short molecular wires, charge transport often occurs via a single-step quantum mechanical tunneling process directly from one electrode to the other. However, as the length of the molecular bridge increases, the probability of direct tunneling decreases exponentially, leading to a sharp drop in conductance. nih.govnih.gov In these cases, a multi-step hopping mechanism, mediated by the redox center, can become the more efficient pathway. rsc.org

The electrochemical environment, including the type of anion in the electrolyte, can also influence the redox behavior and structure of the SAM, which in turn affects the charge transport kinetics. researchgate.net The redox potential of the ferrocene/ferrocenium couple is a key parameter, as it determines the bias voltage required to bring the molecular energy level into resonance with the electrode's Fermi level to facilitate hopping. acs.orgutexas.edu

Below is an interactive data table summarizing the key differences between the two dominant charge transport mechanisms.

| Characteristic | Direct Tunneling | Hopping Transport |

|---|---|---|

| Length Dependence | Strong exponential decay of conductance with length (G ∝ e-βL) | Weak, often linear, dependence of resistance on length |

| Role of Redox Center | Acts as a structural component; orbitals may influence the tunneling barrier height but do not directly participate in transport | Acts as an intermediate site (stepping stone) for charge carriers; directly participates in a sequential transport process. rsc.org |

| Temperature Dependence | Largely temperature-independent | Thermally activated process; conductance increases with temperature |

| Applied Bias Dependence | Current increases exponentially at high bias | Shows distinct features when the bias aligns the electrode Fermi level with the redox state's energy level. nih.gov |

The electrochemical properties of the ferrocenyl group when assembled on a surface are central to its function in charge transport. The formal potential (E¹/²) of the Fc/Fc⁺ redox couple is a critical parameter.

| Parameter | Typical Value / Observation | Significance |

|---|---|---|

| Formal Potential (E¹/²) | ≈ +0.2 V to +0.4 V (vs. SCE/Ag/AgCl) | Represents the potential at which the ferrocene group is most easily oxidized. This potential is influenced by the chain length and the surrounding electrolyte. researchgate.netutexas.edu |

| Electron Transfer Rate | Highly dependent on alkyl chain length and monolayer structure | Determines the speed at which charge can be transferred to and from the redox center. acs.org |

| Peak Shape in Cyclic Voltammetry | Can show broadening or multiple peaks | Broadening can indicate interactions between adjacent ferrocene units or a heterogeneous environment within the monolayer. acs.org |

| Electrochemical Gating | Conductance can be modulated by applying a gate potential near the E¹/² | The ability to switch the molecule between a resistive (off) and a conductive (on) state by controlling the redox state of the ferrocene center. nih.gov |

Electrochemical Biosensor Architectures

The versatility of 6-(ferrocenyl)hexanethiol allows for its integration into a diverse range of electrochemical sensor designs, each tailored for specific biological targets. Its ability to form stable self-assembled monolayers (SAMs) on gold electrodes provides a robust and reproducible platform for constructing complex bio-interfaces.

Ferrocene's prominence in electrochemical sensor design is due to its unique structural and electrochemical properties. mdpi.com It consists of a central iron atom "sandwiched" between two cyclopentadienyl rings, a configuration that allows for a stable and reversible one-electron redox process between its neutral (ferrocene) and oxidized (ferrocenium) states. mdpi.com This well-defined redox behavior provides a reliable and reproducible electrochemical signal that can be easily measured. mdpi.com

The fundamental design principle of these sensors involves linking this redox-active ferrocene unit to a recognition element (e.g., an enzyme or nucleic acid) that can selectively bind to a target analyte. researchgate.net The 6-(ferrocenyl)hexanethiol molecule is a model system for this purpose; the hexanethiol chain acts as a linker and an anchor, covalently attaching the ferrocene unit to a gold electrode surface via a strong gold-thiol bond. researchgate.net This creates a self-assembled monolayer (SAM), a highly ordered molecular layer that positions the ferrocene reporters at the electrode-solution interface. researchgate.net

A significant application of 6-(ferrocenyl)hexanethiol is in the development of mediated enzyme biosensors, particularly for glucose detection. In these systems, Glucose Oxidase (GOx) is used as the biological recognition element. nih.govanalchemres.org GOx catalyzes the oxidation of glucose but its active site is located deep within the protein structure, hindering direct electron transfer to the electrode. analchemres.org

6-(ferrocenyl)hexanethiol functions as an efficient redox mediator, shuttling electrons between the GOx active site and the electrode surface. nih.govthno.org In a typical architecture, a gold electrode is modified with gold nanoparticles (AuNPs) to increase the surface area and enhance conductivity. researchgate.netnih.gov A mixed self-assembled monolayer of 6-(ferrocenyl)hexanethiol and other molecules like cysteamine (B1669678) can then be formed on this surface, onto which GOx is immobilized. researchgate.netnih.gov

The detection mechanism proceeds as follows:

GOx catalyzes the oxidation of glucose.

The reduced GOx transfers its electrons to the nearby oxidized ferrocene (ferrocenium) units of the 6-(ferrocenyl)hexanethiol, regenerating the active enzyme.

The now-reduced ferrocene is electrochemically re-oxidized at the electrode, producing a current that is directly proportional to the glucose concentration.

Researchers have developed such biosensors with a linear response to glucose in the millimolar range, making them suitable for applications such as analyzing glucose content in beverages. nih.gov

Table 1: Performance of a Glucose Biosensor Using 6-(Ferrocenyl)hexanethiol

| Parameter | Value | Reference |

|---|---|---|

| Biosensor Architecture | Au/AuNP/(FcSH+Cyst)/PAMAM/GOx | nih.gov |

| Analyte | Glucose | nih.gov |

| Linear Range | 1.0 to 5.0 mM | nih.gov |

| Limit of Detection (LOD) | 0.6 mM | nih.gov |

6-(ferrocenyl)hexanethiol is instrumental in creating sensitive electrochemical platforms for the detection of specific nucleic acid sequences. These sensors operate on the principle of DNA hybridization, where a single-stranded DNA probe immobilized on the electrode surface binds to its complementary target sequence. nih.gov

In one advanced design, gold nanoparticle-streptavidin conjugates are functionalized with a dense layer of 6-(ferrocenyl)hexanethiol molecules. nih.gov This construct serves as an amplification label. The sensor is built as a "sandwich" on a gold electrode modified with a DNA capture probe. When the target DNA is present, it hybridizes with both the capture probe on the electrode and a biotinylated detector probe. The streptavidin on the nanoparticle label then binds to the biotin, bringing a large number of ferrocene units into close proximity with the electrode surface. nih.gov

This hybridization-induced proximity allows for efficient electron transfer from the ferrocene molecules to the electrode, generating a strong electrochemical signal. The elasticity of the DNA strands facilitates the close approach of the ferrocene caps (B75204) to the electrode. nih.gov The magnitude of the resulting voltammetric current is proportional to the amount of target DNA captured. This method has proven to be highly sensitive and selective, capable of detecting picomolar concentrations of oligodeoxynucleotides and analyzing PCR products from biological samples. nih.gov

Table 2: Analytical Performance of a DNA Hybridization Sensor with 6-(Ferrocenyl)hexanethiol Labels

| Parameter | Value | Reference |

|---|---|---|

| Target | Oligodeoxynucleotide | nih.gov |

| Detection Limit | 2.0 pM | nih.gov |

| Linear Range | 6.9 pM to 150.0 pM | nih.gov |

| Key Feature | Signal amplification via ferrocene-capped gold nanoparticles | nih.gov |

Aptamers—short, single-stranded nucleic acid or peptide molecules that bind to specific targets with high affinity—can be integrated with 6-(ferrocenyl)hexanethiol to create highly specific biosensors known as aptasensors. bath.ac.uknih.gov These devices can detect a wide range of targets, from small molecules to large proteins like cancer biomarkers. bath.ac.uk

In a notable example, an aptasensor for prostate-specific antigen (PSA), a biomarker for prostate cancer, was developed using 6-(ferrocenyl)hexanethiol as the redox reporter. bath.ac.uk In this design, a DNA aptamer specific to PSA is co-immobilized with 6-(ferrocenyl)hexanethiol onto a gold electrode surface. In the absence of the target, the flexible aptamer allows the ferrocene molecules to approach the electrode and generate a baseline electrochemical signal. bath.ac.ukmdpi.com

When PSA is introduced, it binds to the aptamer, inducing a conformational change in the aptamer structure. This binding event can either increase or decrease the distance between the ferrocene and the electrode, leading to a measurable change in the current. mdpi.com This strategy has enabled the sensitive amperometric detection of PSA at clinically relevant concentrations, reaching levels as low as 10 pg/mL. bath.ac.uk This demonstrates the potential of combining the specific binding of aptamers with the sensitive redox signaling of 6-(ferrocenyl)hexanethiol for clinical diagnostics. bath.ac.uk

Detection Mechanisms and Analytical Performance Parameters

The performance of biosensors based on 6-(ferrocenyl)hexanethiol is dictated by the efficiency of their detection mechanisms, which are fundamentally rooted in the redox chemistry of the ferrocene group.

The core detection strategy in these biosensors is redox mediation. 6-(ferrocenyl)hexanethiol acts as a redox-active label or mediator whose electrochemical behavior is modulated by a biological recognition event. nih.govnih.gov The sensor's signal is generated by the oxidation and reduction of the ferrocene/ferrocenium couple (Fc/Fc⁺). mdpi.com

Two primary signaling schemes are commonly employed: "signal-on" and "signal-off".

Signal-On: In this configuration, the sensor is initially in a state of low electrochemical signal. The recognition event, such as DNA hybridization, brings the ferrocene labels closer to the electrode surface, "turning on" the electron transfer and generating a strong signal. nih.gov The DNA hybridization platform described previously is a classic example of a signal-on mechanism. nih.gov

Signal-Off: Conversely, the sensor may start with a high baseline signal, where the ferrocene is free to exchange electrons with the electrode. The binding of a large target analyte, like a protein to an aptamer, can block or hinder this electron transfer pathway due to steric effects or conformational changes that move the ferrocene away from the surface. nih.govmdpi.com This results in a decrease or "turning off" of the signal, which is proportional to the analyte concentration.

The analytical performance of these sensors is defined by parameters such as sensitivity (the slope of the calibration curve), the limit of detection (LOD), selectivity (the ability to detect the target in the presence of interfering substances), and the linear dynamic range (the concentration range over which the signal is directly proportional to the analyte concentration). nih.gov As demonstrated in the applications above, the use of 6-(ferrocenyl)hexanethiol in well-designed architectures leads to sensors with high sensitivity and low detection limits, suitable for demanding bioanalytical applications. nih.govnih.govbath.ac.uk

Electrochemical Recognition of Neutral and Anionic Molecules

The distinct chemical architecture of 6-(Ferrocenyl)hexanethiol underpins its capability to recognize different types of molecules. Theoretical evaluations of its molecular electrostatic potential reveal a significant positive charge aggregation on the ferrocene moiety. researchgate.net In contrast, the hexanethiol tail remains electronically neutral. researchgate.net This charge distribution suggests that the ferrocene group can effectively interact with and bind anionic species through electrostatic attraction, while the neutral alkyl chain can engage with neutral molecules, providing a basis for selective electrochemical sensing. researchgate.net

Application in Homocysteine Detection

An innovative electrochemical sensor for the detection of homocysteine (Hcy) has been developed by leveraging 6-(Ferrocenyl)hexanethiol as a key component. acs.orgmdpi.com High levels of homocysteine are associated with an increased risk of cardiovascular diseases, making its accurate detection clinically significant. acs.org

In this sensor design, 6-(Ferrocenyl)hexanethiol is self-assembled onto a glassy carbon electrode modified with molybdenum disulfide (MoS₂) nanoparticles. acs.orgmdpi.com The ferrocenylhexanethiol acts as a highly efficient electron transfer mediator, while the MoS₂ nanoparticles enhance the electrode's active surface area and provide a stable platform for immobilizing the thiol. acs.org This configuration demonstrates excellent electrocatalytic activity for the oxidation of homocysteine. acs.orgmdpi.com The performance of this biosensor is detailed in the table below.

| Analyte | Sensing Platform | Linear Range | Limit of Detection (LOD) | Technique |

| Homocysteine | 6-Ferrocenylhexanethiol on MoS₂ nanoparticle-modified GCE | 2.0 to 100 µmol L⁻¹ | 0.30 µmol L⁻¹ | Chronoamperometry |

The sensor's high sensitivity and relevant linear range, which covers clinically significant concentrations, underscore the practical utility of 6-(Ferrocenyl)hexanethiol in diagnostic applications. sigmaaldrich.comacs.org

Application in Aflatoxin Detection

Based on the available research, there is no specific information detailing the application of 6-(Ferrocenyl)hexanethiol in the electrochemical detection of aflatoxins. While ferrocene derivatives and other thiol compounds are used in various biosensors for mycotoxins, a direct link to this particular compound for aflatoxin sensing is not established in the provided sources. One study noted the use of 6-(ferrocenyl)hexanethiol as a probe for the mycotoxins Zearalenone (ZON) and Fumonisin B1 (FB1), but not for aflatoxins. nih.gov

Electrochemical Detection of SARS-CoV-2 Viral Particles

The versatility of 6-(Ferrocenyl)hexanethiol extends to virology, where it has been integrated into a novel electrochemical platform for the rapid detection of whole SARS-CoV-2 viral particles. researchgate.netnih.gov In this application, a gold electrode surface is functionalized with specific nanobodies that target the spike protein of the virus. researchgate.net

The surface of the sensor is first modified with 6-(ferrocenyl)hexanethiol, which serves to create a well-defined and electroactive interface. researchgate.net The presence of the viral particles binding to the nanobodies alters the electrochemical signal from the ferrocene mediator, allowing for quantification. This nanobody-functionalized device provides results within minutes from complex samples like saliva and can distinguish SARS-CoV-2 from other respiratory viruses. researchgate.net

| Analyte | Sensing Platform | Limit of Detection (LOD) | Equivalent PFU |

| SARS-CoV-2 Viral Particles | Nanobody-functionalized, 6-(ferrocenyl)hexanethiol-modified gold electrode | 1.2 × 10⁴ viral RNA copies mL⁻¹ | ~2 ± 1 PFU mL⁻¹ |

This sensor is not only rapid and specific but also demonstrates effectiveness in recognizing various mutated forms of the virus, including the Alpha, Beta, and Delta variants. researchgate.net

Integration with Nanomaterials for Enhanced Sensing

The performance of 6-(Ferrocenyl)hexanethiol-based biosensors is significantly amplified through integration with advanced nanomaterials. These materials provide larger surface areas, enhanced conductivity, and new functionalities for biosensor construction.

Fabrication of Gold Nanoparticle-Enhanced Biosensors

Gold nanoparticles (AuNPs) are widely used to enhance the sensitivity and stability of electrochemical biosensors. electrochemsci.orgelectrochemsci.org When used in conjunction with 6-(Ferrocenyl)hexanethiol, AuNPs act as "electron wires," dramatically improving the electron transfer between the active centers of immobilized biomolecules (like enzymes) and the electrode surface. electrochemsci.org

The fabrication process often involves creating a self-assembled monolayer of 6-(Ferrocenyl)hexanethiol on a gold electrode. researchgate.netelectrochemsci.org Subsequently, AuNPs are constructed on this modified surface. electrochemsci.orgelectrochemsci.org This layered architecture provides more active binding sites for biomolecules and leverages the high conductivity and catalytic properties of AuNPs to decrease the overpotential required for electrochemical reactions. nih.govelectrochemsci.org This enhancement leads to a more sensitive and efficient biosensor.

Dendrimer-Modified Electrodes for Biomolecule Immobilization

Dendrimers, such as Polyamidoamine (PAMAM), are highly branched, tree-like macromolecules that offer a unique platform for biosensor development. electrochemsci.orgelectrochemsci.org When used to modify an electrode, PAMAM dendrimers provide a high density of amine groups on their periphery, which are ideal for the covalent immobilization of a large number of biomolecules, such as enzymes. electrochemsci.org

In a common biosensor design, a gold electrode is modified with a layer of 6-(Ferrocenyl)hexanethiol, followed by the addition of a PAMAM dendrimer layer, and then decorated with gold nanoparticles. electrochemsci.orgelectrochemsci.orgresearchgate.net This multi-component system creates a stable and highly functionalized surface. electrochemsci.org For instance, in a glucose biosensor, the enzyme Glucose Oxidase is immobilized onto this platform. electrochemsci.orgelectrochemsci.orgresearchgate.net The dendrimer structure not only allows for high enzyme loading but also creates a favorable microenvironment that helps retain the enzyme's bioactivity. electrochemsci.org

Advanced Applications in Biosensing and Bioelectronics

Advanced Sensor Platforms

Molybdenum disulfide (MoS₂), a two-dimensional (2D) transition metal dichalcogenide, has garnered significant attention in sensor development due to its unique electronic properties, high surface-area-to-volume ratio, and excellent biocompatibility. mdpi.comnih.gov When used in sensor platforms, MoS₂ nanoparticles serve as an effective scaffold for the immobilization of biorecognition elements and as an enhancer of the electrochemical signal.

The functionalization of MoS₂ with 6-(Ferrocenyl)hexanethiol creates a powerful synergistic system for electrochemical sensing. researchgate.net In a notable application, an electrochemical sensor for the detection of homocysteine was constructed by modifying a glassy carbon electrode with MoS₂ nanoparticles, followed by the self-assembly of 6-(Ferrocenyl)hexanethiol. researchgate.net In this configuration, the MoS₂ nanoparticles fulfill a dual role: they increase the electrochemically active surface area and provide a substrate for the covalent immobilization of the 6-(Ferrocenyl)hexanethiol molecules. researchgate.net The thiol group of the compound is believed to heal sulfur vacancies on the MoS₂ surface, leading to a stable functionalization. acs.orgresearchgate.net

The ferrocene moiety of the attached 6-(Ferrocenyl)hexanethiol acts as a highly efficient electron transfer mediator, facilitating the electrochemical oxidation of the target analyte, such as homocysteine. researchgate.net The attachment of these redox-active molecules to MoS₂ is a promising strategy for designing electrochemically switchable devices, where the material's charge transport properties can be controlled by the redox state of the grafted ferrocene molecule. acs.org Studies have shown that the highest occupied molecular orbital (HOMO) of the ferrocene is located within the MoS₂ band gap, contributing to electron transport and enhancing sensor sensitivity. acs.org

This combination of the catalytic and surface-enhancing properties of MoS₂ with the distinct redox signaling of 6-(Ferrocenyl)hexanethiol has led to the development of sensors with impressive analytical performance. For instance, the homocysteine sensor demonstrated high sensitivity and a low detection limit, proving its applicability in the analysis of biological samples. researchgate.net

Table 1: Performance of a 6-(Ferrocenyl)hexanethiol/MoS₂-Based Electrochemical Sensor

| Analyte | Linear Range | Limit of Detection (LOD) | Technique |

|---|---|---|---|

| Homocysteine | 2.0 to 100 µmol L⁻¹ | 0.30 µmol L⁻¹ | Chronoamperometry |

Data sourced from: ResearchGate researchgate.net

Graphene, a single layer of sp²-hybridized carbon atoms arranged in a honeycomb lattice, is a cornerstone material in modern electrochemistry and sensor technology. princeton.edu Its remarkable properties, including exceptionally high electrical conductivity, vast theoretical surface area, and mechanical robustness, make it an ideal substrate for electrochemical sensors. barnesandnoble.comnih.gov Graphene-based platforms are frequently functionalized with redox-active molecules like 6-(Ferrocenyl)hexanethiol to create highly sensitive and selective biosensors. princeton.edunih.gov

The functionalization is typically achieved by forming a self-assembled monolayer (SAM) of 6-(Ferrocenyl)hexanethiol on the sensor surface. gamry.comresearchgate.net While direct attachment to pristine graphene can be challenging, a common and effective strategy involves modifying the graphene surface with gold nanoparticles (AuNPs). These nanoparticles provide ideal docking sites for the thiol group of 6-(Ferrocenyl)hexanethiol, resulting in a stable, well-ordered, and electroactive monolayer. gamry.com This composite structure leverages the high conductivity of graphene and the excellent biocompatibility and catalytic properties of the AuNPs.

In this architecture, the graphene sheet acts as the primary transducer, providing a low-resistance path for electron flow. The ferrocene head of the immobilized 6-(Ferrocenyl)hexanethiol molecules serves as the redox probe and mediator. utexas.edu When a target analyte interacts with the sensor, it can trigger a change in the electrochemical environment at the electrode-solution interface. This change is efficiently transduced into a measurable signal (e.g., a shift in current or potential) through the ferrocene/ferrocenium (B1229745) (Fc/Fc⁺) redox couple.

The combination of graphene's superior electronic properties with the well-defined electrochemistry of a ferrocenyl-alkanethiol SAM leads to sensors with significant analytical advantages. These include rapid response times, low limits of detection, and high selectivity for a wide range of analytes, from small biomolecules to complex proteins and DNA. princeton.edunih.govnih.gov For example, graphene field-effect transistors (gFETs) have been functionalized using polymer layers to immobilize enzymes, creating biosensors capable of detecting acetylcholine (B1216132) with a limit of detection in the micromolar range. nih.gov The integration of 6-(Ferrocenyl)hexanethiol into such systems offers a direct and robust method for signal transduction.

Table 2: Characteristics of Graphene-Based Electrochemical Sensor Platforms

| Platform Component | Analyte Example | Typical Detection Limit | Key Advantage |

|---|---|---|---|

| Graphene/AuNPs | Heavy Metal Ions | nano/picomolar | High surface area, synergistic conductivity nih.gov |

| Graphene FET | Acetylcholine | 2.3 µM | High pH sensitivity, fast response nih.gov |

| Graphene-Oxide Composite | Etoposide (DNA interaction) | 0.001 µM | Enhanced DNA immobilization, stability nih.gov |

Explorations in Molecular Electronics and Nanocomputing

Molecular Junctions and Device Architectures

Molecular junctions are structures where a single molecule or a monolayer of molecules bridges two electrodes, enabling the study of charge transport at the ultimate limit of miniaturization. The compound 6-(Ferrocenyl)hexanethiol is an exemplary molecule for these studies, forming robust and reproducible junctions that are foundational to the development of functional molecular electronic devices.

Ferrocene-terminated alkanethiols like 6-(Ferrocenyl)hexanethiol readily form self-assembled monolayers on gold and other substrates, creating highly organized, electroactive interfaces. scientificlabs.co.uk These SAMs have become indispensable model systems in molecular electronics due to their stability and the predictable nature of their assembly. scientificlabs.co.uk The ferrocene (B1249389) unit acts as a well-defined redox center, while the alkanethiol chain provides a tunable tunneling barrier, and the thiol group ensures strong anchoring to the electrode surface. This modularity allows researchers to systematically investigate fundamental electron transfer processes. The ease of fabrication and the reliable electrochemical response make these SAMs ideal platforms for prototyping and testing the principles of molecular-scale electronic components. scientificlabs.co.uk

The conductance of a single-molecule junction is highly dependent on the molecule's electronic structure and its coupling to the electrodes. In junctions formed with ferrocene-terminated alkanethiols, charge transport is not merely simple tunneling; it is significantly influenced by the ferrocene moiety's molecular orbitals. Research using conducting probe atomic force microscopy on similar molecules, such as 11-ferrocenylundecanethiol, has revealed complex current-voltage (I-V) characteristics, including negative differential resistance (NDR). acs.org This phenomenon is attributed to a two-step resonant hole transport mechanism mediated by the ferrocene group's highest occupied molecular orbital (HOMO). acs.org

The charge transport mechanism can shift depending on the applied bias, from direct tunneling to a hopping-based process. acs.org This behavior is crucial for creating functional devices like molecular rectifiers, where the asymmetry in the transport mechanism leads to diode-like behavior. acs.org

| Junction Type | Primary Charge Transport Mechanism | Observed Phenomena | Reference |

|---|---|---|---|

| Ferrocene-Alkanethiol | Two-step resonant hole transfer | Negative Differential Resistance (NDR) | acs.org |

| Ferrocene-Functionalized Carbene | Hopping (at negative bias) | High rectification ratio (~90) | acs.org |

| Alkanedithiol | Through-bond tunneling | Conductance decreases with gauche defects | nih.gov |

Charge Storage and Molecular Memory Elements

The ability of the ferrocene molecule to exist in two stable electrochemical states makes it an ideal candidate for charge storage applications, forming the basis of molecular memory elements.